Axelopran sulfate

Opioid-induced constipation Peripheral opioid antagonist CNS penetration

Axelopran sulfate (TD-1211 sulfate) is a peripherally-restricted μ/κ/δ antagonist validated in rodent models to spare central analgesia. Unlike naltrexone or ADL 08-0011, it shows zero CNS withdrawal activity, making it the definitive benchmark for GI opioid studies. Procure for unambiguous peripheral pharmacology or next-gen PAMORA benchmarking.

Molecular Formula C26H41N3O8S
Molecular Weight 555.7 g/mol
CAS No. 949904-50-1
Cat. No. B1665866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxelopran sulfate
CAS949904-50-1
SynonymsAxelopran sulfate
Molecular FormulaC26H41N3O8S
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O.OS(=O)(=O)O
InChIInChI=1S/C26H39N3O4.H2O4S/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18;1-5(2,3)4/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32);(H2,1,2,3,4)/t21?,22-,23+,24-;/m0./s1
InChIKeyQNFFAKFVKCGLPK-KKSGUQOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Axelopran Sulfate: A Peripherally Restricted, Phase 2-Investigated μ-Opioid Receptor Antagonist for OIC Research [1]


Axelopran sulfate (TD-1211 sulfate, CAS 949904-50-1) is a small molecule, multivalent antagonist of the μ-, κ-, and δ-opioid receptors [1]. It was designed using a multivalent approach to achieve high potency at the μ-opioid receptor and was advanced to Phase 2 clinical trials for the treatment of opioid-induced constipation (OIC) [2][3]. A key feature is its peripheral restriction, which is engineered to minimize central nervous system (CNS) penetration and thus preserve the analgesic effects of centrally-acting opioid agonists [1][4].

The Critical Role of Peripheral Selectivity in Axelopran Sulfate: Why Substituting Another PAMORA Can Compromise Research Outcomes


The primary value proposition for peripherally acting μ-opioid receptor antagonists (PAMORAs) is the mitigation of opioid-induced constipation without antagonizing central opioid analgesia. This principle cannot be assumed across all in-class compounds. In head-to-head in vivo models, compounds like naltrexone and the alvimopan metabolite ADL 08-0011 show a clear CNS withdrawal response and inhibition of morphine-induced anti-nociception [1]. In contrast, Axelopran sulfate is distinguished by a validated lack of CNS activity in these same models, even at doses that fully block gastrointestinal effects [1]. Therefore, substituting Axelopran with another PAMORA that does not have the same empirically validated peripheral restriction profile introduces the risk of confounding central effects in experimental models.

Axelopran Sulfate Procurement Justification: Quantitative Evidence of Differentiation from Naltrexone, Alvimopan, and Methylnaltrexone


In Vivo Peripheral Restriction: Absence of CNS Activity Confirmed Against Naltrexone and Alvimopan in Rat Models

In a direct head-to-head study, Axelopran (TD-1211) was compared to naltrexone and ADL 08-0011 (the active metabolite of alvimopan) for CNS-mediated effects. Oral administration of naltrexone and ADL 08-0011 produced a significant CNS withdrawal response in morphine-dependent mice and inhibited morphine-induced anti-nociception in a rat hot plate test. In contrast, Axelopran and alvimopan produced no such CNS effects, confirming a peripherally restricted profile for Axelopran [1].

Opioid-induced constipation Peripheral opioid antagonist CNS penetration

Functional In Vivo GI Efficacy: Superior to Alvimopan in a Rat Gastric Emptying Model

The efficacy of orally administered Axelopran (TD-1211) to reverse opioid-induced gastrointestinal effects was compared against naltrexone, alvimopan, and its active metabolite ADL 08-0011 in a rat model of gastric emptying. Axelopran, naltrexone, and ADL 08-0011 all reversed loperamide-induced inhibition of gastric emptying and castor oil-induced diarrhea. Notably, alvimopan was only efficacious in the castor oil-induced diarrhea model and did not show efficacy in the gastric emptying assay [1].

Gastrointestinal motility Gastric emptying PAMORA

In Vitro Receptor Selectivity Profile: A Balanced μ/κ Antagonist, Distinct from the μ-Selective Alvimopan

An in vitro comparative study characterized the receptor binding profile of Axelopran (TD-1211) and benchmarked it against other opioid antagonists. Axelopran displayed a selectivity profile of μ ≈ κ > δ (pKd = 9.7, 9.9, and 8.6, respectively). This profile is similar to that of methylnaltrexone, another PAMORA, but is in direct contrast to the μ-selectivity of alvimopan [1].

Opioid receptor Binding affinity Selectivity profile

Multivalent Binding Design: A Unique Mechanism of Action Compared to Standard Competitive Antagonists

Axelopran was explicitly designed using Theravance's 'multivalent' drug discovery approach to contact both a primary and a secondary binding pocket on the μ-opioid receptor [1]. This bivalent or multivalent interaction is a key differentiating feature from standard, monovalent competitive antagonists like naltrexone or naloxegol. While the quantitative advantage of this approach is ultimately realized in its high potency and favorable selectivity profile, the design principle itself is a verifiable and unique intellectual property point [2].

Drug design Multivalent inhibitor Opioid receptor

Axelopran Sulfate: Optimal Research Applications for OIC, Peripheral Receptor Profiling, and Comparative Pharmacology Studies


In Vivo Studies of Opioid-Induced Constipation (OIC) Requiring Definitive Separation of GI and CNS Effects

Axelopran sulfate is the optimal tool compound for in vivo experiments where complete peripheral restriction is non-negotiable. Its proven lack of CNS activity in multiple rodent models [1], contrasted with the clear central effects of naltrexone and ADL 08-0011 in the same study, provides a robust scientific basis for isolating the gastrointestinal pharmacology of opioid antagonism. This makes it ideal for studies aimed at understanding the peripheral mechanisms of OIC or for screening new therapies intended to spare central analgesia.

Comparative Pharmacological Profiling of Opioid Receptor Antagonists

Researchers comparing the pharmacology of different PAMORAs will find Axelopran sulfate to be a critical reference standard. Its distinct in vitro selectivity profile (balanced μ/κ antagonist) provides a direct contrast to μ-selective compounds like alvimopan [2]. Furthermore, its multivalent binding mechanism [3] offers a unique mode of action to benchmark against traditional competitive antagonists. Including Axelopran in comparative studies enables a more complete and nuanced understanding of structure-activity relationships and functional outcomes among opioid receptor ligands.

Preclinical Drug Discovery for OIC: In Vivo Efficacy Benchmarking

For drug discovery programs seeking to develop next-generation OIC therapies, Axelopran sulfate serves as an advanced and well-characterized benchmark for in vivo efficacy. Its robust activity across multiple GI models, including reversal of gastric emptying and castor oil-induced diarrhea in rats [1], provides a high performance standard against which new chemical entities can be compared. Its progression to Phase 2 clinical trials [4] further validates its translational relevance as a benchmark compound.

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